4-bromo-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom, a propyl group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Alkylation: The brominated thiophene undergoes alkylation with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.
Amidation: The resulting 4-bromo-5-propylthiophene-2-carboxylic acid is then reacted with pyridin-3-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the carboxamide group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Coupling: Biaryl or diaryl compounds
Scientific Research Applications
4-bromo-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties
Mechanism of Action
The mechanism of action of 4-bromo-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
Materials Science: Its electronic properties can be exploited in the design of organic electronic devices
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide
- 4-bromo-5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide
- 4-chloro-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide
Uniqueness
4-bromo-5-propyl-N-(pyridin-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group and the pyridine ring can enhance its lipophilicity and ability to interact with biological targets .
Properties
IUPAC Name |
4-bromo-5-propyl-N-pyridin-3-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-2-4-11-10(14)7-12(18-11)13(17)16-9-5-3-6-15-8-9/h3,5-8H,2,4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYIUANGAOUDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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